(2-Nitro-phenyl)-ureido-acetic acid
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Overview
Description
(2-Nitro-phenyl)-ureido-acetic acid is an organic compound that features a nitro group attached to a phenyl ring, which is further connected to a ureido-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-phenyl)-ureido-acetic acid typically involves the nitration of phenylacetic acid to introduce the nitro group, followed by the formation of the ureido-acetic acid moiety. The nitration process can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions . The ureido-acetic acid moiety can be introduced through a reaction with urea and chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-phenyl)-ureido-acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Major Products Formed
Reduction: Formation of (2-Amino-phenyl)-ureido-acetic acid.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Nitro-phenyl)-ureido-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Nitro-phenyl)-ureido-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The ureido-acetic acid moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)acetic acid: Shares the nitro-phenyl structure but lacks the ureido-acetic acid moiety.
(3-Nitrophenyl)acetic acid: Similar structure with the nitro group in a different position.
(4-Nitrophenyl)acetic acid: Another positional isomer with different chemical properties.
Uniqueness
(2-Nitro-phenyl)-ureido-acetic acid is unique due to the presence of both the nitro group and the ureido-acetic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(carbamoylamino)-2-(2-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c10-9(15)11-7(8(13)14)5-3-1-2-4-6(5)12(16)17/h1-4,7H,(H,13,14)(H3,10,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRMBSQYWCCNEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NC(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699397 |
Source
|
Record name | (Carbamoylamino)(2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112273-62-8 |
Source
|
Record name | α-[(Aminocarbonyl)amino]-2-nitrobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112273-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Carbamoylamino)(2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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